

# A Technical Guide to the Solubility and Stability of 6-Bromoindole-3-carbaldehyde

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## Compound of Interest

Compound Name: 6-Bromoindole-3-carbaldehyde

Cat. No.: B099375

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **6-Bromoindole-3-carbaldehyde** (also known as 6-Bromo-1H-indole-3-carbaldehyde), a key heterocyclic organic compound utilized in organic synthesis and life science research.<sup>[1][2][3]</sup> Understanding its physicochemical properties is critical for its effective application in drug discovery, medicinal chemistry, and as a building block for more complex molecules.<sup>[1][4]</sup>

## Physicochemical Properties

**6-Bromoindole-3-carbaldehyde** is a solid, typically appearing as a yellow to brown powder at room temperature.<sup>[5]</sup> Its core structure consists of an indole ring system brominated at the 6-position with a formyl (aldehyde) group at the 3-position.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO	<sup>[6][7]</sup>
Molecular Weight	224.05 g/mol	<sup>[6][7]</sup>
CAS Number	17826-04-9	<sup>[6]</sup>
Appearance	Yellow to brown solid	<sup>[5]</sup>
Melting Point	202-206 °C	<sup>[6]</sup>
Purity	Typically ≥95% - 97%	<sup>[6][8]</sup>

## Solubility Profile

The solubility of **6-Bromoindole-3-carbaldehyde** is a crucial factor for its use in solution-based assays and synthetic reactions. While detailed data across a wide range of solvents is not extensively published, available information indicates high solubility in Dimethyl Sulfoxide (DMSO). For aqueous applications, a common strategy for poorly soluble compounds like indole derivatives is to first prepare a concentrated stock solution in an organic solvent such as DMSO, which can then be diluted into an aqueous buffer.[9]

Solvent	Solubility	Observations	Source(s)
Dimethyl Sulfoxide (DMSO)	100 mg/mL (446.33 mM)	Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended.	[5]
Indole-3-carboxaldehyde (Parent Compound) in DMSO	~30 mg/mL	For reference	[9]
Indole-3-carboxaldehyde (Parent Compound) in Dimethylformamide	~30 mg/mL	For reference	[9]
Indole-3-carboxaldehyde (Parent Compound) in 1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	For reference; indicates poor aqueous solubility.	[9]

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[\[10\]](#)

Materials:

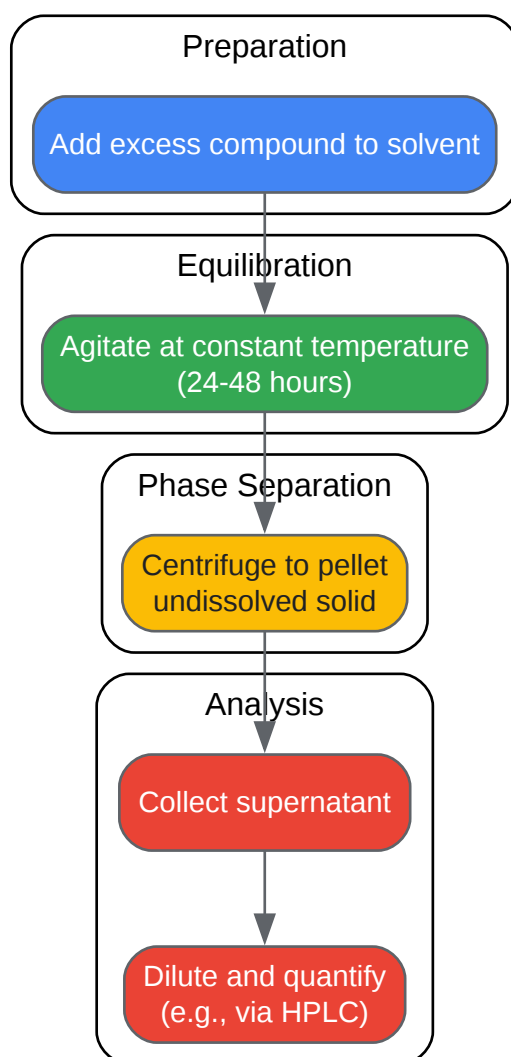
- **6-Bromoindole-3-carbaldehyde**
- Selected solvents (e.g., DMSO, Ethanol, Acetonitrile, Water, Phosphate-Buffered Saline pH 7.4)
- Scintillation vials or glass tubes with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometer) for concentration analysis

Procedure:

- **Preparation:** Add an excess amount of **6-Bromoindole-3-carbaldehyde** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
- **Equilibration:** Seal the vials securely and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.[\[10\]](#)
- **Phase Separation:** After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.[\[10\]](#)
- **Sampling:** Carefully withdraw a clear aliquot of the supernatant without disturbing the solid pellet.

- Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method.
- Calculation: Calculate the solubility by taking the dilution factor into account. The experiment should be performed in triplicate to ensure reproducibility.

#### Workflow for Shake-Flask Solubility Determination



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## Shake-Flask Solubility Experimental Workflow

## Stability Profile

The stability of **6-Bromoindole-3-carbaldehyde** is essential for ensuring its integrity during storage and experimental use. Proper storage is critical to prevent degradation.

Condition	Recommendation	Rationale	Source(s)
Solid Storage	4°C, stored under nitrogen.	To minimize thermal degradation and oxidation.	[5][8]
Solution Storage (in solvent)	Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months, under nitrogen.	To prevent degradation in solution and avoid repeated freeze-thaw cycles which can inactivate the product.	[5]

## Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. [11][12]

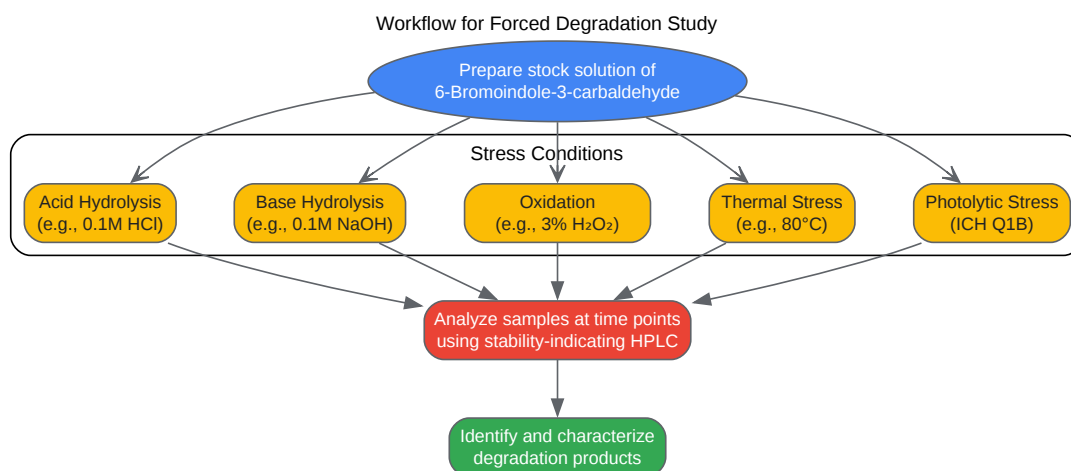
Materials:

- **6-Bromoindole-3-carbaldehyde**
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) solution (e.g., 3%)
- Calibrated oven for thermal stress
- Photostability chamber

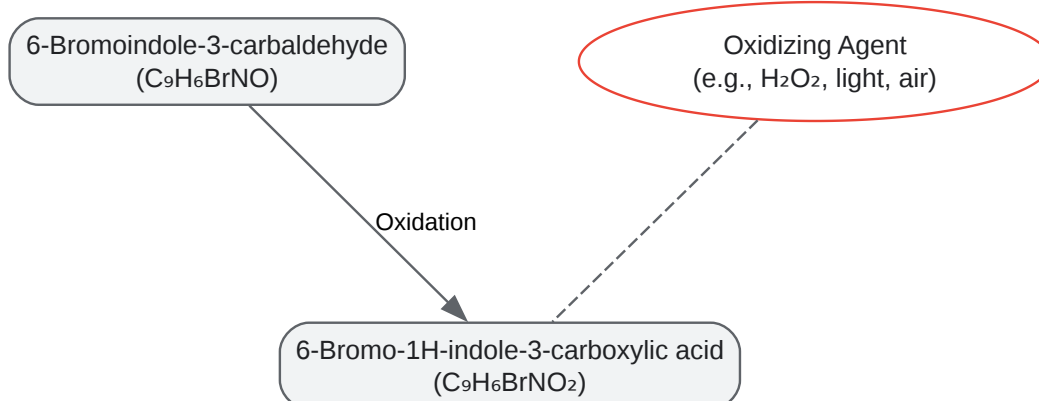
- Validated stability-indicating HPLC method

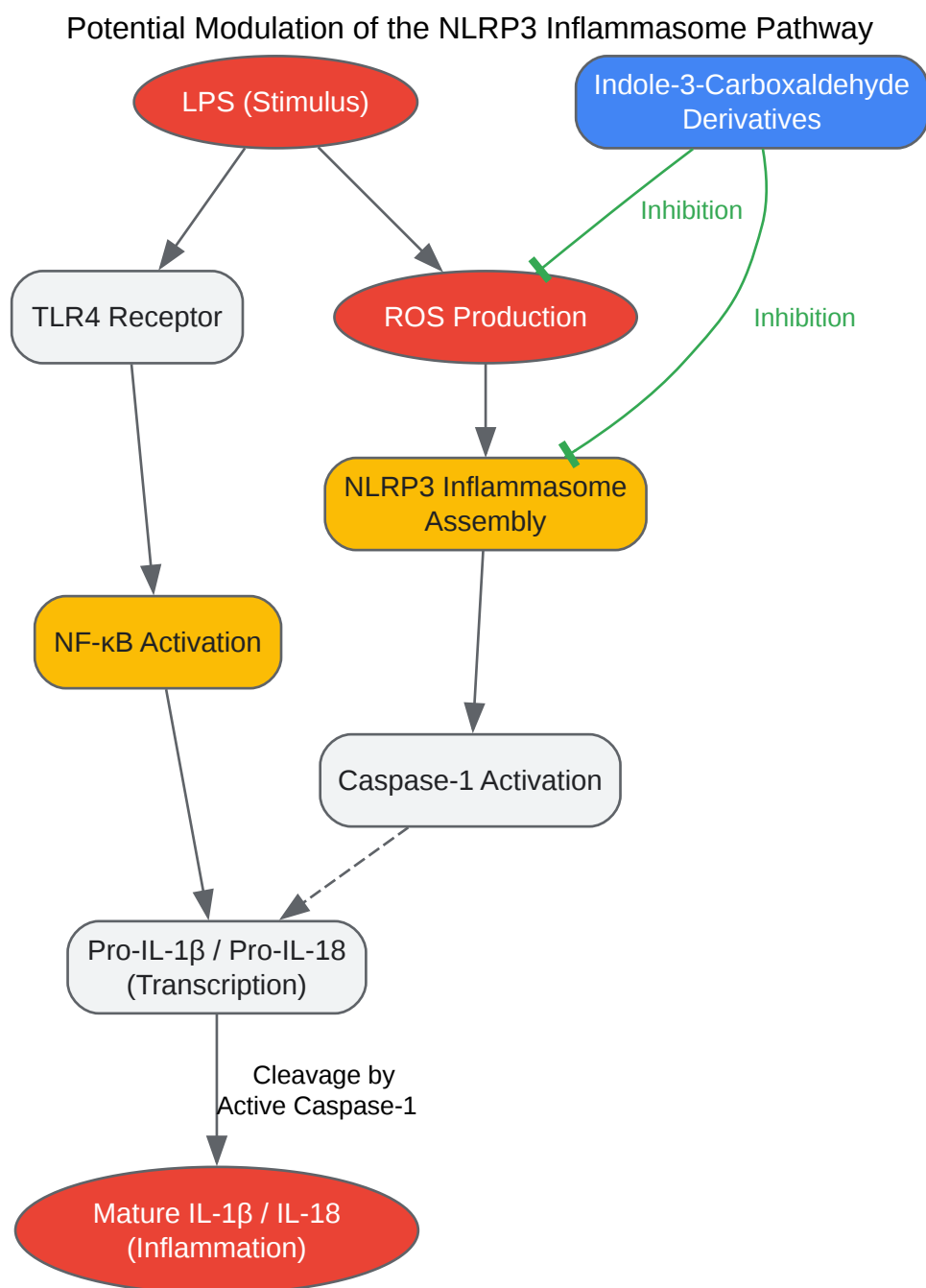
Procedure:

- Sample Preparation: Prepare solutions of **6-Bromoindole-3-carbaldehyde** in a suitable solvent system (e.g., Acetonitrile:Water).
- Acid and Base Hydrolysis: To separate samples, add HCl or NaOH solution. Reflux the solutions for a defined period (e.g., several hours) or until significant degradation (e.g., 5-20%) is observed. Neutralize the samples before analysis.
- Oxidation: Add H<sub>2</sub>O<sub>2</sub> solution to the sample and store it at room temperature for a set time, monitoring for degradation.
- Thermal Stress: Expose the solid compound to dry heat in an oven (e.g., 60-80°C) for a specified duration.<sup>[11]</sup> Also, subject a solution of the compound to thermal stress.
- Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
- Analysis: At each time point, analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
- Mass Balance: Evaluate the results to ensure that the decrease in the parent drug concentration is reasonably accounted for by the formation of degradation products.



### Potential Oxidative Degradation of 6-Bromoindole-3-carbaldehyde





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